A Comprehensive Technical Guide to the Synthesis and Characterization of 3-Acetyl-4-chloro-7-azaindole
A Comprehensive Technical Guide to the Synthesis and Characterization of 3-Acetyl-4-chloro-7-azaindole
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the synthesis and characterization of 3-Acetyl-4-chloro-7-azaindole (CAS No. 1011711-52-6), a substituted azaindole of interest in medicinal chemistry and drug discovery. Azaindole scaffolds are crucial pharmacophores found in numerous biologically active compounds, including kinase inhibitors. This guide details the synthetic pathway, experimental protocols, and analytical characterization methods for this specific compound.
Overview of the Synthetic Pathway
The synthesis of 3-Acetyl-4-chloro-7-azaindole is typically achieved through a two-step process. The first step involves the preparation of the key intermediate, 4-chloro-7-azaindole, from the commercially available 7-azaindole. The second step is a Friedel-Crafts acylation reaction to introduce the acetyl group at the C-3 position of the azaindole ring.
Physicochemical and Spectroscopic Data
The key physical and chemical properties of the precursor and the final product are summarized below. While detailed experimental spectra for 3-Acetyl-4-chloro-7-azaindole are not widely published, this section provides known data and expected analytical results based on its structure.
Table 1: Physicochemical Properties of Key Compounds
| Property | 4-Chloro-7-azaindole | 3-Acetyl-4-chloro-7-azaindole |
| CAS Number | 55052-28-3[1] | 1011711-52-6[2] |
| Molecular Formula | C₇H₅ClN₂[1][3] | C₉H₇ClN₂O[2] |
| Molecular Weight | 152.58 g/mol [1][3] | 194.62 g/mol |
| Physical Form | Light orange or yellow to brown powder/solid[4][5] | Solid |
| Melting Point | 176-181 °C[6] | Not Reported |
| Purity | ≥97% (Commercially available)[6] | ≥98% (Commercially available)[2] |
Table 2: Spectroscopic Characterization Data
| Technique | Compound | Observed / Expected Data |
| ¹H NMR | 4-Chloro-7-azaindole | Spectrum corresponds to assigned structure[5][7]. |
| ¹³C NMR | 4-Chloro-7-azaindole | Data available from spectral databases. |
| ¹H NMR | 3-Acetyl-4-chloro-7-azaindole | Expected Chemical Shifts (DMSO-d₆): - Acetyl protons (CH₃): Singlet, ~2.5 ppm.- Pyrrole proton (NH): Broad singlet, >11 ppm.- Aromatic protons: Multiplets in the range of 7.0-8.5 ppm. |
| ¹³C NMR | 3-Acetyl-4-chloro-7-azaindole | Expected Chemical Shifts (DMSO-d₆): - Carbonyl carbon (C=O): ~190-195 ppm.- Acetyl carbon (CH₃): ~25-30 ppm.- Aromatic/Heterocyclic carbons: 8 signals in the range of 100-150 ppm. |
| Mass Spec (MS) | 3-Acetyl-4-chloro-7-azaindole | Expected [M+H]⁺: 195.0274 (Calculated for C₉H₈ClN₂O⁺). Isotopic pattern for one chlorine atom (3:1 ratio for M and M+2) should be observed. |
| IR Spectroscopy | 3-Acetyl-4-chloro-7-azaindole | Expected Peaks (cm⁻¹): - N-H stretch: ~3100-3300 (broad).- C=O stretch (ketone): ~1650-1680.- C-Cl stretch: ~700-800. |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of 3-Acetyl-4-chloro-7-azaindole.
This procedure is adapted from established methods involving N-oxidation and subsequent chlorination.[3][4][8]
Materials:
-
7-Azaindole (1.0 eq)
-
m-Chloroperoxybenzoic acid (mCPBA) or Hydrogen Peroxide (H₂O₂)
-
Dimethoxyethane (DME) and Heptane (as solvent mixture)[4]
-
Phosphorus oxychloride (POCl₃) (8.0 eq)[4]
-
6N Sodium hydroxide (NaOH) solution
-
Water
Procedure:
-
Dissolve 7-azaindole (e.g., 3.6 g, 30 mmol) in a mixed solvent of dimethoxyethane (17 ml) and heptane (33 ml).[4]
-
Add m-chloroperoxybenzoic acid (mCPBA) (e.g., 8.1 g, ~77% purity) to the solution and stir the mixture at room temperature to facilitate N-oxidation.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture. Wash the collected filter cake with a DME/heptane mixture.[4]
-
To the filtrate, add phosphorus oxychloride (POCl₃) (e.g., 22 ml, 0.24 mol) and heat the mixture to reflux (approximately 80-85 °C) for 18 hours.[4]
-
After the reaction period, cool the mixture to room temperature.
-
Carefully dilute the mixture with water (e.g., 150 ml) in an ice bath.
-
Adjust the pH of the aqueous solution to 10 using a 6N NaOH solution, which will cause a solid to precipitate.[4]
-
Collect the resulting solid by filtration, wash it with water, and dry it under a vacuum to yield 4-chloro-7-azaindole. The expected yield is approximately 85%.[3][4]
This procedure is a Friedel-Crafts acylation adapted from a general method for acylating azaindoles at the C-3 position.
Materials:
-
4-Chloro-7-azaindole (1.0 eq)
-
Aluminum chloride (AlCl₃) (≥3.0 eq)
-
Acetyl chloride (≥1.5 eq)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend 4-chloro-7-azaindole in anhydrous dichloromethane in a flask equipped with a nitrogen inlet.
-
Cool the suspension in an ice bath and add aluminum chloride (AlCl₃) portion-wise, ensuring the temperature remains low. An excess of AlCl₃ is typically required for good results.
-
Allow the mixture to stir at room temperature for approximately 30-60 minutes.
-
Slowly add acetyl chloride to the reaction mixture at room temperature and continue stirring. Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and saturated NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude solid by silica gel column chromatography or recrystallization to obtain the final product, 3-Acetyl-4-chloro-7-azaindole.
Experimental and Analytical Workflow
The overall process, from starting materials to the fully characterized final product, follows a logical workflow.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired on a 400 MHz or 500 MHz spectrometer using deuterated solvents such as DMSO-d₆ or CDCl₃. The structure can be confirmed by analyzing chemical shifts, coupling constants, and integration values.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), typically using an electrospray ionization (ESI) source, is employed to confirm the molecular formula of the compound by providing a highly accurate mass measurement of the molecular ion.
-
Infrared (IR) Spectroscopy: IR analysis, using a method like Attenuated Total Reflectance (ATR), is used to identify key functional groups, such as the N-H bond of the pyrrole ring and the C=O bond of the acetyl group.
-
Purity Analysis: The purity of the final compound is typically assessed by High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector.
This guide provides a comprehensive framework for the successful synthesis and rigorous characterization of 3-Acetyl-4-chloro-7-azaindole, enabling its application in further research and development.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Page loading... [guidechem.com]
- 3. 4-Chloro-7-azaindole | 55052-28-3 [chemnet.com]
- 4. 4-Chloro-7-azaindole, 25 g, CAS No. 55052-28-3 | Building Blocks | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 5. 4-Chloro-7-azaindole(55052-28-3) 1H NMR spectrum [chemicalbook.com]
- 6. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 7. acgpubs.org [acgpubs.org]
- 8. 4-氯-7-氮杂吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]


